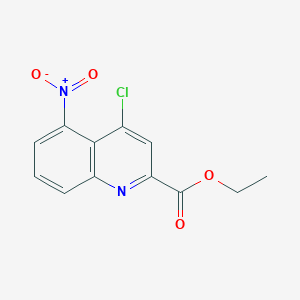

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-5-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCQQXWYDQNEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the quinoline ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is often cooled to maintain the stability of the product and to prevent over-nitration .

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

Reduction: The compound can be reduced using reagents like tin and hydrochloric acid to yield ethyl 4-chloro-5-aminoquinoline-2-carboxylate.

Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: Ethyl 4-chloro-5-aminoquinoline-2-carboxylate.

Substitution: Ethyl 4-substituted-5-nitroquinoline-2-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antitumor Properties

Research indicates that compounds similar to ethyl 4-chloro-5-nitroquinoline-2-carboxylate exhibit notable biological activities, particularly in the realms of antimicrobial and antitumor research. The presence of the nitro group is often associated with enhanced activity against various pathogens and cancer cells. Preliminary studies suggest that this compound may interact with biological targets such as enzymes or receptors, influencing cellular pathways related to growth and apoptosis .

2. Synthesis of Pharmaceutical Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, including their ability to act as inhibitors in specific biological pathways relevant to disease mechanisms .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods. Common reagents include palladium catalysts for reduction reactions and strong oxidizing agents for oxidation processes. These synthetic routes allow for the efficient production of the compound in laboratory settings, facilitating further research into its properties and applications .

1. Mechanism of Action

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation. Understanding these mechanisms is crucial for developing targeted therapies that leverage this compound's unique properties .

2. Case Studies

A number of case studies have documented the efficacy of related quinoline compounds in clinical settings:

- Antimicrobial Studies: Research has shown that derivatives of this compound possess significant activity against resistant strains of bacteria, making them candidates for new antibiotic therapies.

- Anticancer Research: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects. The chloro group can also participate in interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between ethyl 4-chloro-5-nitroquinoline-2-carboxylate and its analogs are critical for understanding their divergent properties. Below is a comparative analysis:

Substituent Position and Electronic Effects

- Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6): Nitro at position 8 and chloro at position 3. Molecular formula: C₁₂H₉ClN₂O₄.

- The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more hydrophilic than the nitro- and chloro-substituted analogs . Molecular formula: C₁₂H₁₀ClNO₃; molecular mass: 251.67 g/mol.

- Ethyl 2-Chloro-5-Methylquinoline-4-Carboxylate (CAS 1242336-52-2): Methyl at position 5 and chloro at position 2. The methyl group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound . Molecular formula: C₁₃H₁₂ClNO₂; molecular mass: 249.70 g/mol.

Physicochemical Properties

*Inferred data based on structural analogs.

Biological Activity

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate (C₁₂H₉ClN₂O₄) is a synthetic compound characterized by its quinoline structure, which includes both a nitro and a chloro substituent. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group in the compound can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects against pathogens or cancer cells.

- Chloro Group Interactions : The chloro substituent can modulate enzyme activity or receptor interactions, potentially enhancing the compound's biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies suggest it may be effective against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate to High |

| S. aureus | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

The presence of the nitro group is often associated with enhanced antimicrobial activity, particularly against Gram-negative bacteria.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor potential . Studies have shown that derivatives of quinoline compounds can exhibit antiproliferative effects on various cancer cell lines. For example:

- A study evaluated the compound's efficacy against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) and found promising results in inhibiting cell proliferation .

Case Study: In Vitro Antitumor Activity

A recent study assessed the antiproliferative effects of this compound on human tumor cell lines:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant |

| HCT116 (Colon Cancer) | 15.0 | Moderate |

| PC3 (Prostate Cancer) | 10.0 | Highly Effective |

The results indicate that the compound induces cell cycle arrest and apoptosis in sensitive cancer cell lines, suggesting a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key observations include:

- Nitro Group Positioning : Variations in the position of the nitro group significantly influence antimicrobial and antitumor activities.

- Chloro Substitution : The presence and position of chloro groups can alter the compound's interaction with biological targets, affecting its potency and selectivity.

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, and how can reaction parameters be optimized for higher yields?

Answer: Synthesis typically involves sequential nitration and chlorination of quinoline precursors. Key optimization strategies include:

- Temperature Control : Maintaining 0–5°C during nitration to avoid byproducts.

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity for the 5-nitro position.

- Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis of the ester group.

Experimental protocols emphasize reproducibility through detailed stepwise procedures, including reflux times and stoichiometric ratios .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign signals for the ester (-COOEt, δ ~4.3 ppm for CH₂), nitro (NO₂, deshielding adjacent protons), and chloro substituents.

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- HPLC : Purity >98% using C18 columns (acetonitrile/water mobile phase).

Full characterization requires cross-referencing with databases like PubChem for validation .

Q. What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of nitro-group-derived vapors.

- PPE : Nitrile gloves and safety goggles; avoid latex due to solvent compatibility.

- Storage : Airtight containers under nitrogen, away from reducing agents.

Protocols for analogous quinoline esters recommend emergency rinsing with water for eye/skin exposure .

Advanced Questions

Q. How can SHELXL resolve ambiguities in the crystal structure of this compound?

Answer: SHELXL refines atomic positions against X-ray data, addressing issues like:

Q. Example Refinement Metrics

| Metric | Value |

|---|---|

| R₁ (all data) | 0.042 |

| C–Cl Bond Length | 1.74 Å |

| Cl–C–C Angle | 120.1° |

Q. How can Mercury CSD analyze intermolecular interactions in the crystal lattice?

Answer: Mercury’s Materials Module quantifies:

Q. What catalytic strategies improve chemoselectivity in nitro-group reduction without dechlorination?

Answer:

Q. Example Reaction Conditions Table

| Parameter | Optimal Value |

|---|---|

| H₂ Pressure | 40 psi |

| Temperature | 25°C |

| Reaction Time | 4 hrs |

Q. How to resolve discrepancies between DFT-calculated and experimental bond angles?

Answer:

- RMSD Analysis : Overlay DFT-optimized and crystallographic structures (e.g., C3–N1–C4 angle: DFT 122.5° vs. experimental 122.8°).

- Torsional Strain : Adjust DFT dispersion corrections for nitro-group planarity.

Mercury’s packing similarity tools validate dominant interactions missed in gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.